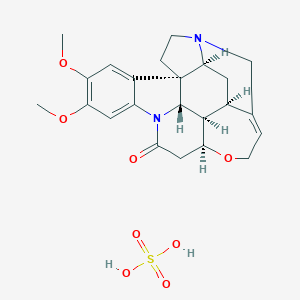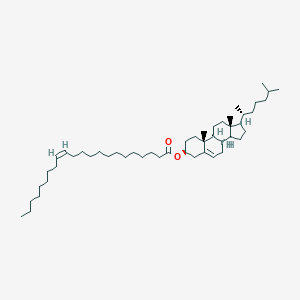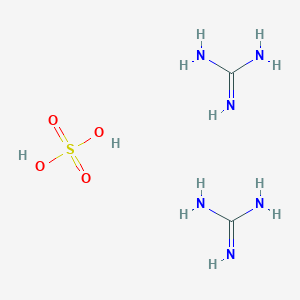
Sedoheptulosan
Übersicht
Beschreibung
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . It is a ketoheptose, a monosaccharide with seven carbon atoms and a ketone functional group . It is found in nature in various fruits and vegetables .
Synthesis Analysis
Sedoheptulosan is a biochemical reagent used in life science-related research . It is synthesized from Sedoheptulose, a naturally occurring seven-carbon sugar . The synthesis process involves the conversion of Sedoheptulose to Sedoheptulosan, followed by isolation using thick-paper chromatography .Molecular Structure Analysis
The molecular formula of Sedoheptulosan is C7H12O6 . Its average mass is 192.167 Da and its monoisotopic mass is 192.063385 Da .Chemical Reactions Analysis
Sedoheptulosan has been shown to react with carbazole-sulphuric acid and cysteine hydrochloride-sulphuric acid . These reactions have been used for the quantitative colorimetric determination of Sedoheptulosan in pure solution or in the presence of ribose and/or fructose .Physical And Chemical Properties Analysis
Sedoheptulosan has a molar mass of 210.18 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 444.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Colorimetric Analysis in Carbohydrate Chemistry
Sedoheptulosan can be used in colorimetric methods for the quantitative determination of carbohydrates. It reacts with specific reagents such as carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid to produce color reactions. These reactions are significant for the determination of sedoheptulosan in pure solutions or in mixtures with other sugars like ribose and fructose .
Biological Material for Life Science Research
As a biochemical assay reagent, Sedoheptulosan serves as a biological material or organic compound in life science research. It’s utilized in various biochemical assays to understand the metabolic activities and pathways in biological systems .
Metabolic Studies in Plant Biology
Sedoheptulosan has been isolated from plants like Sedum spectabile and is used to study the metabolic role of sugars in plants. It’s particularly useful in tracing the biosynthesis and isolation of carbon-14-labeled sedoheptulose, which provides insights into the plant’s metabolic activities .
Microbial Conversion Research
Research has been conducted on the conversion of Sedoheptulosan to other compounds by microorganisms. This application is crucial for understanding the transformation of sugars in microbial systems and can lead to the development of new biotechnological processes .
Analytical Chemistry for Sugar Determination
Sedoheptulosan’s unique reactions with colorimetric reagents have been applied to the determination of sugars in mixtures. This is particularly useful in analytical chemistry where precise measurements of sugar concentrations are required .
Biochemical Reagent in Assay Development
In assay development, Sedoheptulosan is used as a reagent to measure the presence or concentration of other substances. Its reactivity and stability make it a valuable tool in developing assays for research and diagnostic purposes .
Study of Carbohydrate Derivatives
Sedoheptulosan is used in the study of carbohydrate derivatives, which are important in various fields including pharmaceuticals, food chemistry, and materials science. Its properties allow researchers to synthesize and analyze new carbohydrate-based compounds .
Educational Tool in Organic Chemistry
Due to its interesting chemical properties and reactions, Sedoheptulosan is also used as an educational tool in organic chemistry courses. It helps students understand the principles of carbohydrate chemistry and the application of organic reactions in real-world scenarios .
Wirkmechanismus
Target of Action
Sedoheptulosan, also known as Sedoheptulose anhydride, is a biochemical reagent . .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science-related research .
Biochemical Pathways
Sedoheptulosan is related to Sedoheptulose, a ketoheptose monosaccharide with seven carbon atoms and a ketone functional group . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway . .
Result of Action
As a biochemical reagent, it is likely to have various effects depending on the specific context of its use in life science-related research .
Zukünftige Richtungen
While Sedoheptulosan itself has not been shown to possess specific properties, studies have shown that 7-O-galloyl-D-sedoheptulose, a chemical extracted from dogwood fruit, is able to reduce pro-inflammatory markers in vivo . This suggests potential future directions for research into the therapeutic applications of Sedoheptulosan and related compounds.
Eigenschaften
IUPAC Name |
(1R,2S,3R,4S,5R)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O6/c8-2-7-6(11)5(10)4(9)3(13-7)1-12-7/h3-6,8-11H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQBELMWYQKKJ-BNWJMWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H]([C@](O1)(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317385 | |
| Record name | Sedoheptulosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sedoheptulosan | |
CAS RN |
469-90-9 | |
| Record name | Sedoheptulosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulosan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-anhydro-β-D-altro-2-heptulopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sedoheptulosan and where is it found?
A1: Sedoheptulosan (2,7-anhydro-β-D-altro-heptulopyranose) is the anhydride form of the seven-carbon ketose sugar, sedoheptulose. It is found naturally in several plant species, notably those belonging to the genus Sedum, such as Sedum spectabile. [, ]
Q2: How is Sedoheptulosan synthesized in the laboratory?
A2: Sedoheptulosan can be synthesized from sedoheptulose by treating it with acid, leading to the formation of the anhydride. [, ]
Q3: What is the structural characterization of Sedoheptulosan?
A3: * Molecular Formula: C7H12O6 * Molecular Weight: 192.17 g/mol* Structure: Sedoheptulosan exists in a pyranose ring conformation. X-ray crystallography studies have determined its structure to be a distorted E0 conformation. []
Q4: Are there any colorimetric methods for detecting Sedoheptulosan?
A4: Yes, Sedoheptulosan can be quantitatively determined using colorimetric assays with reagents like carbazole-sulfuric acid and cysteine hydrochloride-sulfuric acid. This allows for its detection even in mixtures with other sugars like ribose and fructose. Interestingly, while the orcinol reagent differentiates between sedoheptulose and its anhydride form, the carbazole and cysteine reactions are not affected by hydration. []
Q5: Can Sedoheptulosan be used as a precursor for the synthesis of other compounds?
A5: Yes, Sedoheptulosan can be used as a starting material for the synthesis of various derivatives. For example, it can be converted to its isopropylidene derivative, which can undergo nucleophilic substitution reactions to introduce new functionalities. [, ] It can also be microbially converted to idoheptulosan. []
Q6: How does the structure of Sedoheptulosan relate to its reactivity?
A6: The presence of a bicyclic ring system in Sedoheptulosan influences its reactivity. Studies have shown that the primary hydroxyl group exhibits reduced reactivity in catalytic oxidation reactions, potentially due to steric hindrance or electronic effects imposed by the bicyclic structure. []
Q7: Have any catalytic applications of Sedoheptulosan been investigated?
A7: While Sedoheptulosan itself hasn't been widely studied as a catalyst, its unique structure and reactivity make it a potential candidate for investigation in this area. Further research is needed to explore its potential catalytic properties.
Q8: What is the historical context of Sedoheptulosan research?
A8: The study of Sedoheptulosan has a rich history, dating back to early investigations into carbohydrate chemistry. Key milestones include its initial isolation and structural characterization, as well as the development of methods for its synthesis and derivatization. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)